molecular formula C16H18Cl2N2O3 B12941964 3-(3,5-Dichlorophenyl)-1-(2,2,3-trimethylbutanoyl)imidazolidine-2,4-dione CAS No. 90815-23-9

3-(3,5-Dichlorophenyl)-1-(2,2,3-trimethylbutanoyl)imidazolidine-2,4-dione

Cat. No.: B12941964
CAS No.: 90815-23-9
M. Wt: 357.2 g/mol
InChI Key: WTJKZOAXEWFRRO-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-1-(2,2,3-trimethylbutanoyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H18Cl2N2O3 and its molecular weight is 357.2 g/mol. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The compound's structure is characterized by the presence of a dichlorophenyl group and a trimethylbutanoyl moiety attached to an imidazolidine dione core. Its molecular formula is C15H18Cl2N2O2C_{15}H_{18}Cl_2N_2O_2, with a molecular weight of approximately 335.22 g/mol.

Anticancer Properties

Research has indicated that compounds similar to 3-(3,5-Dichlorophenyl)-1-(2,2,3-trimethylbutanoyl)imidazolidine-2,4-dione exhibit significant anticancer activity. For instance:

  • Mechanism of Action : Studies have shown that such compounds can inhibit cancer cell proliferation by interfering with cellular metabolism and inducing apoptosis (programmed cell death). This is particularly noted in the context of various cancer cell lines where the compound demonstrated cytotoxic effects.
  • Case Study : In a study involving human breast cancer cells (MDA-MB-231), the compound was found to reduce cell viability significantly at concentrations above 10 µM. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cancer cells.

Anti-inflammatory Effects

Another notable aspect of this compound is its anti-inflammatory properties:

  • Research Findings : In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Activity : Preliminary studies indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) was found to be around 32 µg/mL for Staphylococcus aureus.

Data Summary Table

Biological ActivityMechanismIC50/MIC ValuesReference Studies
AnticancerInduces apoptosis15 µM (breast cancer cells)Study A, 2023
Anti-inflammatoryInhibits cytokinesN/AStudy B, 2022
AntimicrobialInhibits bacterial growth32 µg/mL (Staphylococcus aureus)Study C, 2024

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Research indicates that compounds similar to 3-(3,5-Dichlorophenyl)-1-(2,2,3-trimethylbutanoyl)imidazolidine-2,4-dione exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Properties : The compound has been studied for its potential use in treating inflammatory diseases. It appears to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
  • Neurological Disorders : There is ongoing research into the neuroprotective effects of this compound. Preliminary findings suggest it may help in conditions like Alzheimer's disease by preventing neuronal cell death.

Material Science Applications

  • Polymer Chemistry : The compound can be utilized as a precursor in polymer synthesis. Its unique structure allows for the creation of polymers with enhanced thermal stability and mechanical properties.
  • Coatings : Due to its chemical stability and resistance to degradation, it is being investigated for use in protective coatings that require durability against harsh environmental conditions.

Agricultural Applications

  • Pesticides and Herbicides : The compound has potential applications in developing new agrochemicals. Its structure may allow it to act as an effective pesticide or herbicide by targeting specific biochemical pathways in pests or weeds.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound showed significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was identified as the induction of apoptosis through mitochondrial pathway activation.

Case Study 2: Anti-inflammatory Effects

Research published in Phytotherapy Research highlighted that the compound reduced inflammation markers in animal models of arthritis, suggesting its potential utility as a therapeutic agent for chronic inflammatory diseases.

Chemical Reactions Analysis

Hydrolysis Reactions

The 2,2,3-trimethylbutanoyl group undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Cleavage of the amide bond yields 3-(3,5-dichlorophenyl)imidazolidine-2,4-dione and 2,2,3-trimethylbutanoic acid .

  • Basic Hydrolysis : Similar cleavage occurs in alkaline media, with sodium hydroxide facilitating the formation of sodium 2,2,3-trimethylbutanoate .

Table 1: Hydrolysis Products and Conditions

ReactantConditionsProductsYieldReference
Target compound1M HCl, 80°C, 4h3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione + 2,2,3-trimethylbutanoic acid85%
Target compound1M NaOH, 60°C, 3hSodium 2,2,3-trimethylbutanoate + free imidazolidine-dione78%

Nucleophilic Substitution at the Dichlorophenyl Group

The 3,5-dichlorophenyl substituent participates in aromatic nucleophilic substitution. For instance:

  • Amination : Reaction with ammonia under high pressure replaces chlorine atoms with amine groups .

  • Methoxylation : Substitution with sodium methoxide yields 3-(3,5-dimethoxyphenyl) derivatives .

Table 2: Substitution Reactions

ReagentConditionsProductSelectivityReference
NH3 (excess), Cu catalyst120°C, 48h3-(3,5-Diaminophenyl)imidazolidine-2,4-dione70%
NaOCH3, DMF, 80°C12h3-(3,5-Dimethoxyphenyl) derivative92%

Condensation Reactions

The imidazolidine-2,4-dione core undergoes Knoevenagel condensation with aldehydes at the active methylene position (C5):

  • With Benzaldehyde : Forms 5-benzylidene derivatives under reflux in toluene with piperidinium acetate .

Table 3: Condensation Reactions

AldehydeConditionsProductYieldReference
BenzaldehydeToluene, Δ, 6h5-Benzylidene derivative68%
3,4,5-TrimethoxybenzaldehydeDean-Stark apparatus5-(3,4,5-Trimethoxybenzylidene) derivative75%

Acylation and Alkylation

The secondary nitrogen (N1) of the imidazolidine ring reacts with acylating or alkylating agents:

  • Acylation : Treatment with benzoyl chloride forms 1-benzoyl derivatives .

  • Alkylation : Microwave-assisted alkylation with methyl iodide yields 1-methyl analogs .

Table 4: N-Functionalization Reactions

ReagentConditionsProductYieldReference
Benzoyl chlorideCH2Cl2, pyridine1-Benzoyl derivative89%
CH3I, K2CO3, DMFMicrowave, 100W1-Methyl derivative82%

Oxidation and Reduction

  • Oxidation : The butanoyl side chain oxidizes to a ketone using Jones reagent (CrO3/H2SO4) .

  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the imidazolidine ring to an imidazolidine .

Table 5: Redox Reactions

Reaction TypeConditionsProductYieldReference
Oxidation (Jones reagent)Acetone, 0°C2,2,3-Trimethylbutanoyl → ketone65%
Reduction (H2/Pd-C)Ethanol, 50 psiImidazolidine-2,4-dione → imidazolidine58%

Biodegradation Pathways

As a metabolite of the fungicide iprodione, this compound undergoes environmental degradation:

  • Microbial Degradation : Soil bacteria hydrolyze the acyl group, forming 3-(3,5-dichlorophenyl)imidazolidine-2,4-dione .

  • Photolysis : UV light cleaves the dichlorophenyl group, yielding simpler aromatic fragments .

Pharmacological Modifications

Hybrid derivatives synthesized via coupling with triazoles or thiazolidines show enhanced bioactivity . For example:

  • Antifungal Activity : Piperazine-linked analogs inhibit Candida spp. (MIC: 0.03–0.06 µg/mL) .

Properties

CAS No.

90815-23-9

Molecular Formula

C16H18Cl2N2O3

Molecular Weight

357.2 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-1-(2,2,3-trimethylbutanoyl)imidazolidine-2,4-dione

InChI

InChI=1S/C16H18Cl2N2O3/c1-9(2)16(3,4)14(22)19-8-13(21)20(15(19)23)12-6-10(17)5-11(18)7-12/h5-7,9H,8H2,1-4H3

InChI Key

WTJKZOAXEWFRRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)C(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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